![molecular formula C17H18N4O B4070030 N-benzyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea](/img/structure/B4070030.png)
N-benzyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea
Overview
Description
N-benzyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea, also known as BDBU, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BDBU is a urea derivative that contains a benzimidazole ring and a benzyl group, which makes it a versatile compound for various biological and chemical applications.
Mechanism of Action
The mechanism of action of N-benzyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea is not fully understood, but it is thought to involve the interaction of the benzimidazole ring and the benzyl group with specific targets in the biological system. N-benzyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has been found to interact with ion channels, such as the potassium channel, and modulate their activity. N-benzyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-benzyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has been found to have various biochemical and physiological effects on the biological system. N-benzyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has been shown to modulate ion channels, which can affect the electrical activity of cells. N-benzyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has also been found to inhibit the growth of cancer cells, which can lead to apoptosis and cell death. N-benzyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has been found to have low toxicity and high selectivity, which makes it a promising compound for further research.
Advantages and Limitations for Lab Experiments
N-benzyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has several advantages for lab experiments, such as its high yield and purity, which makes it easy to handle and use. N-benzyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea is also a versatile compound that can be used for various applications, such as catalysis and materials science. However, N-benzyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has some limitations, such as its low solubility in water, which can limit its use in biological applications.
Future Directions
There are several future directions for the research on N-benzyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea. One potential direction is to study the mechanism of action of N-benzyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea in more detail, to understand how it interacts with specific targets in the biological system. Another direction is to explore the potential applications of N-benzyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea in drug discovery, as it has shown promising results as an anticancer agent. Additionally, further research can be conducted on the synthesis of N-benzyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea derivatives, which can lead to the development of new and improved compounds for various applications.
In conclusion, N-benzyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea is a versatile and promising compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its synthesis method is simple and efficient, and it has been found to have various biochemical and physiological effects on the biological system. Further research on N-benzyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea can lead to the development of new and improved compounds for various applications in catalysis, materials science, and medicinal chemistry.
Scientific Research Applications
N-benzyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has been extensively studied for its potential applications in various scientific fields, such as catalysis, materials science, and medicinal chemistry. N-benzyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has been found to be an efficient catalyst for various chemical reactions, such as the synthesis of cyclic carbonates and the dehydrogenation of alcohols. N-benzyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has also been used as a building block for the synthesis of novel materials, such as metal-organic frameworks. In medicinal chemistry, N-benzyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has been studied for its potential as an anticancer agent and as a modulator of ion channels.
properties
IUPAC Name |
1-benzyl-3-(1,2-dimethylbenzimidazol-5-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-12-19-15-10-14(8-9-16(15)21(12)2)20-17(22)18-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H2,18,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQLLNHLLSVEGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NC(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-(1,2-dimethyl-1H-benzimidazol-5-yl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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